molecular formula C11H15NO B2978353 trans-4-Phenyl-3-piperidinol CAS No. 80067-61-4

trans-4-Phenyl-3-piperidinol

Cat. No.: B2978353
CAS No.: 80067-61-4
M. Wt: 177.247
InChI Key: KPIUNMRQJGMTGZ-WDEREUQCSA-N
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Description

“trans-4-Phenyl-3-piperidinol” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 213.71 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Trans-4-Phenyl-3-piperidinol is used as a key synthon in the stereoselective synthesis of potent neurokinin substance P receptor antagonists, with an efficient route developed from (R)-phenylglycine (Liang, Srinivas, & Datta, 2005).
  • It is also involved in the synthesis of opioid receptor antagonists, particularly in the study of the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives (Le Bourdonnec et al., 2006).
  • Research indicates its role in discovering peripherally selective opioid antagonists for treating gastrointestinal motility disorders (Zimmerman et al., 1994).

Medicinal Chemistry and Pharmacology

  • In medicinal chemistry, it serves as a precursor in the synthesis of various diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters, aiding in the study of configurational and conformational properties (Iorio, Ciuffa, & Damia, 1970).
  • It is also key in synthesizing N-butyrophenone prodine-like compounds, which demonstrate combined analgesic and neuroleptic activities (Iorio, Reymer, & Frigeni, 1987).

Biological Studies and Applications

  • This compound derivatives have been studied for their cytotoxicities against human hepatoma and breast cancer cell lines, serving as model compounds for future research (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).
  • In crystallography, trans-2,6-diaryl derivatives of oximes of N-hydroxy-4-piperidone have been examined, providing insights into molecular conformations in solid states (Díaz, Barrios, & Toscano, 1997).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “trans-4-Phenyl-3-piperidinol”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

(3S,4S)-4-phenylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIUNMRQJGMTGZ-WDEREUQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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